3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a chemical compound with significant research interest due to its potential applications in medicinal chemistry. The compound is characterized by the molecular formula and has a molecular weight of approximately 278.15 g/mol. It is classified under the category of heterocyclic compounds, specifically within the pyrazolo[4,3-c]pyridine family, which are known for their diverse biological activities.
This compound can be sourced from various chemical suppliers such as Matrix Scientific and BenchChem, where it is typically available in high purity (around 95%) for research purposes. The compound is also documented in chemical databases like PubChem and the European Chemicals Agency.
3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine falls under the broader classification of pyrazole derivatives. These compounds are often explored for their pharmacological properties, including anti-inflammatory and anti-cancer activities.
The synthesis of 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be achieved through several methods. One notable approach involves the cyclization of appropriate precursors under acidic or basic conditions.
Technical Details:
The molecular structure of 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine features a fused bicyclic system consisting of a pyrazole ring and a pyridine ring.
Structural Data:
The compound can participate in various chemical reactions typical for heterocycles. Notably:
Technical Details:
The reactions are often facilitated by adjusting solvent systems and temperatures to optimize yields and selectivity.
The mechanism of action of 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is largely dependent on its interactions with biological targets.
Data:
Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in signaling pathways related to inflammation or cancer progression. Specific binding affinities and kinetic parameters are typically assessed through biochemical assays.
Relevant data includes:
3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has potential applications in:
The synthesis of 3-(2-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine relies on meticulously designed multi-step sequences beginning with N-Boc-protected piperidone intermediates. The core scaffold assembly employs a convergent strategy where the tetrahydropyridine ring is constructed prior to pyrazole annulation. Sigma-Aldrich's synthetic route utilizes tert-butyl 4-oxopiperidine-1-carboxylate as the foundational building block, which undergoes Knoevenagel condensation with diethyl oxalate to yield α,β-unsaturated ketoester intermediates [6]. Subsequent regioselective cyclocondensation with hydrazine derivatives enables pyrazole ring formation at the C3-C4 position of the piperidine ring, establishing the bicyclic framework. Critical to this approach is the Boc-protection strategy, which prevents N-alkylation side reactions and directs cyclization to the desired [4,3-c] isomeric form. Following cyclization, the C3 position undergoes palladium-catalyzed cross-coupling or direct arylation to introduce the 2-bromophenyl substituent. Final deprotection under acidic conditions (HCl in dioxane or TFA/DCM mixtures) liberates the secondary amine while preserving the bromo functionality, yielding the target compound as a hydrochloride salt [3] [6].
Regioselective pyrazole ring closure represents a pivotal transformation in constructing the [4,3-c] fused system. Two predominant cyclization approaches have been optimized:
Table 1: Cyclization Methods for Pyrazolo[4,3-c]pyridine Formation
Cyclization Method | Reagents/Conditions | Yield Range | Regioselectivity | Key Limitations |
---|---|---|---|---|
Direct Cyclocondensation | R-NHNH₂, EtOH/HOAc, reflux, 4-6h | 45-65% | Moderate | Acid-sensitive substrates |
Hydrazone Ring Closure | NH₂NH₂, toluene → 180°C sealed, 0.5h | 70-85% | High | High-temperature requirement |
Microwave-Assisted Cyclization | R-NHNH₂, DMF, 150°C, 20 min | 60-75% | Moderate-High | Specialized equipment needed |
Introduction of the 2-bromophenyl group at C3 employs catalytic methodologies to ensure chemoselectivity and functional group tolerance:
Table 2: Catalytic Methods for 2-Bromophenyl Installation
Method | Catalyst System | Conditions | Yield | Ortho Selectivity |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 12h | 80-90% | N/A (pre-set) |
Direct C-H Arylation | Pd(OAc)₂/PivOH, K₂CO₃ | DMAc, 120°C, 24h | 60-70% | >95% |
Electrophilic Bromination | Br₂ (no catalyst) | DCM, 0°C → RT, 2h | 70-75% | 88% |
Purification of 3-(2-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine presents challenges due to polar byproducts and potential metal residues. Effective strategies include:
Table 3: Purification Techniques and Their Efficacy
Technique | Conditions | Purity Achieved | Key Impurities Removed |
---|---|---|---|
Acid-Base Extraction | DCM/1M HCl/sat. NaHCO₃ | >90% | Hydrazine derivatives, salts |
Silica Chromatography | EtOAc:MeOH:NH₄OH (90:9:1) | 95-98% | Regioisomers, dimeric impurities |
Reverse-Phase Chromatography | H₂O:MeCN + 0.1% HCO₂H gradient | >99% | Halogenated byproducts, metal traces |
Salt Crystallization | HCl gas in Et₂O/i-PrOH | >99.5% | Solvent residues, hydrazines |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2